Azanium;butanedioic acid

Description

Nomenclature and Chemical Structure within the Context of Organic Salts

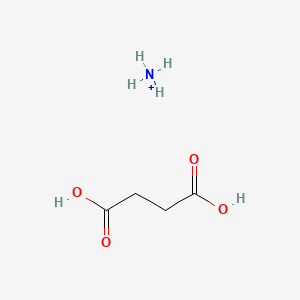

Azanium;butanedioic acid is the IUPAC name for the salt formed from the reaction of succinic acid, a dicarboxylic acid, and ammonia (B1221849). nih.govnih.gov As an organic salt, its structure consists of ammonium (B1175870) cations (NH₄⁺) and succinate (B1194679) anions (C₄H₄O₄²⁻). wikipedia.org The chemical formula is C₄H₁₂N₂O₄. wikipedia.org The formation of this salt involves the transfer of protons from the carboxylic acid groups of succinic acid to the ammonia molecules. wikipedia.org

Succinic acid itself is a diprotic acid, meaning it can donate two protons. wikipedia.org The reaction with ammonia neutralizes the acidic protons to form the ammonium salt. wikipedia.org this compound typically appears as colorless, water-soluble crystals. wikipedia.orgchemicalbook.com The crystal structure has been a subject of study, with research investigating the hydrogen bonding between the ammonium and succinate ions. iucr.orgiucr.orgresearchgate.net

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | diazanium;butanedioate | nih.govwikipedia.org |

| Molecular Formula | C₄H₁₂N₂O₄ | wikipedia.orgcymitquimica.com |

| Molecular Weight | 152.15 g/mol | wikipedia.orgcymitquimica.com |

| CAS Number | 2226-88-2 | wikipedia.org |

| Appearance | Colorless crystals or white powder | wikipedia.orgcymitquimica.com |

| Solubility | Soluble in water | wikipedia.org |

Historical Context of Succinate Derivatives in Chemical Science

The study of succinic acid and its derivatives has a long history. Succinic acid was first obtained from the distillation of amber, from which its common name is derived (Latin: succinum). wikipedia.org Industrially, succinic acid has been produced through methods like the hydrogenation of maleic acid. wikipedia.orgresearchgate.net The development of fermentation processes using microorganisms has provided a bio-based route to succinic acid production, which is seen as a more sustainable alternative. atamankimya.com

Succinate derivatives have been recognized for their potential as platform chemicals, which are building blocks for producing a wide range of other chemicals and materials. wikipedia.orgresearchgate.net This has led to extensive research into their conversion into valuable products like solvents, polymers, and resins. wikipedia.orgfraunhofer.de

Overview of Interdisciplinary Research Significance

The importance of this compound and its constituent ion, succinate, extends across multiple fields of research, highlighting its interdisciplinary significance.

This compound serves as a versatile starting material and intermediate in organic synthesis. It can be used to produce a variety of other chemicals. researchgate.netgoogle.com For example, the thermal decomposition of ammonium succinate yields succinimide (B58015). wikipedia.org Furthermore, it is utilized in the synthesis of esters, which have applications in perfumes and lacquers. wikipedia.orgchemicalbook.com

Recent research has explored its use in the production of pyrrolidones, such as N-methylpyrrolidone (NMP), which are valuable industrial solvents. researchgate.netgoogle.com The conversion processes often involve steps like thermochemical reactions and hydrogenation. google.com Additionally, ammonium succinate has been used as a source of succinic acid in the synthesis of nanoparticles for various applications. nih.govacs.org

| Starting Material | Reaction/Process | Product(s) | Significance/Application | Reference |

|---|---|---|---|---|

| Ammonium succinate | Thermal decomposition | Succinimide | Intermediate in chemical synthesis | wikipedia.org |

| Diammonium succinate | Conversion to N-methyl succinimide and hydrogenation | N-methylpyrrolidone (NMP) | Industrial solvent | researchgate.netgoogle.com |

| Succinic acid/Diammonium succinate | Esterification | Succinate esters (e.g., dimethyl succinate) | Perfumes, solvents, food additives | wikipedia.orgpatsnap.com |

| Succinic acid | Polycondensation with diols (e.g., 1,4-butanediol) | Poly(butylene succinate) (PBS) | Biodegradable polymer | researchgate.netfraunhofer.de |

In biological systems, the succinate anion is a crucial metabolic intermediate. wikipedia.org It is a key component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is central to cellular respiration and energy production in mitochondria. wikipedia.orgnih.gov In the TCA cycle, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase. wikipedia.org

Beyond its role in energy metabolism, succinate acts as a signaling molecule, reflecting the metabolic state of the cell. wikipedia.orgnih.gov It can be transported out of the mitochondria and influence various cellular processes, including gene expression and inflammatory responses. wikipedia.orge-enm.org The accumulation of succinate under certain conditions, such as hypoxia, has been linked to signaling pathways involved in inflammation and tumorigenesis. wikipedia.orge-enm.org Succinate is also a product of anaerobic fermentation by gut microbes. e-enm.org

The quest for sustainable and biodegradable materials has brought succinate derivatives to the forefront of materials science. Succinic acid is a key monomer for the synthesis of biodegradable polyesters, such as poly(butylene succinate) (PBS). researchgate.netfraunhofer.de These polymers possess properties similar to conventional plastics like polyethylene (B3416737) but have the advantage of being biodegradable, making them attractive for applications in packaging and agriculture. fraunhofer.de

Succinate-based compounds are also being explored for other advanced applications. For instance, ammonium succinate protic ionic liquids have been investigated as additives in water-based lubricants and for creating thin film lubricants with good corrosion resistance. researchgate.net In environmental chemistry, the bio-based production of succinic acid is significant as it utilizes renewable resources and can involve the consumption of carbon dioxide, contributing to greener chemical processes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10NO4+ |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

azanium;butanedioic acid |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3/p+1 |

InChI Key |

ZBALFGIGLVIXBV-UHFFFAOYSA-O |

Canonical SMILES |

C(CC(=O)O)C(=O)O.[NH4+] |

Synonyms |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Engineering

Biotechnological Fermentation Routes for Azanium;butanedioic acid Precursors

The biotechnological production of succinic acid via fermentation is a promising alternative to chemical methods, offering economic and environmental benefits. unina.itaidic.it This approach utilizes various microorganisms to convert renewable feedstocks, such as glucose, glycerol (B35011), and lignocellulosic biomass, into succinic acid. mdpi.comaidic.it Key to this process is the selection and engineering of microbial strains capable of high-yield succinate (B1194679) production and the optimization of fermentation conditions to maximize efficiency. mdpi.com

Microbial Strain Engineering for Enhanced Production Yields

A primary focus of research is the metabolic engineering of microorganisms to enhance the yield and productivity of succinic acid. bohrium.comnih.gov Both natural succinate producers and model industrial organisms have been genetically modified to redirect carbon flow towards the desired product and minimize the formation of by-products. nih.gov

Escherichia coli and Corynebacterium glutamicum, well-established organisms in industrial biotechnology, have been extensively engineered for succinate production. nih.govnih.govtum.de

Corynebacterium glutamicum has also been a successful target for metabolic engineering. A key modification is the deletion of the succinate dehydrogenase (sdhCAB) genes, which prevents the conversion of succinate to fumarate (B1241708) in the TCA cycle, causing succinate to accumulate. nih.gov To further enhance yield, pathways leading to by-products like acetate (B1210297) and lactate (B86563) are eliminated by deleting genes such as pta-ackA, pqo, cat, and ldhA. nih.govasm.org Concurrently, overexpression of anaplerotic enzymes like pyruvate (B1213749) carboxylase (pyc) and PEP carboxylase (ppc) helps to channel more carbon from glucose into the reductive TCA cycle, boosting succinate formation. nih.govasm.org Engineering the glyoxylate (B1226380) pathway and the succinate export system has also proven effective in increasing production titers. nih.gov

Key Genetic Modifications in Escherichia coli for Enhanced Succinate Production

| Gene Target | Modification | Purpose | Reference |

|---|---|---|---|

| ldhA, pflB | Deletion/Knockout | Eliminate competing pathways for lactate and formate (B1220265) production. | asm.org |

| ptsG, ptsI | Deletion/Mutation | Inactivate the glucose phosphotransferase system (PTS) to increase PEP availability for carboxylation. | nih.govasm.orgpnas.org |

| pck | Overexpression | Increase carboxylation of PEP to oxaloacetate, a key succinate precursor, and improve ATP yield. | asm.orgpnas.org |

| pta, ackA | Deletion/Knockout | Reduce acetate by-product formation. | nih.gov |

Key Genetic Modifications in Corynebacterium glutamicum for Enhanced Succinate Production

| Gene Target | Modification | Purpose | Reference |

|---|---|---|---|

| sdhCAB | Deletion/Knockout | Block the oxidative TCA cycle at succinate dehydrogenase to force succinate accumulation. | nih.gov |

| pta-ackA, pqo, cat | Deletion/Knockout | Eliminate known pathways for acetate by-product formation. | nih.gov |

| pyc, ppc | Overexpression | Enhance anaplerotic carboxylation of pyruvate and PEP to boost carbon flux towards oxaloacetate. | nih.govasm.org |

| ldhA | Deletion/Knockout | Prevent lactate by-product formation under anaerobic conditions. | asm.org |

| SucE | Overexpression | Improve the export of succinate from the cell. | nih.gov |

Metabolic flux analysis (MFA) is a critical tool for understanding and optimizing microbial metabolism for succinate production. jmb.or.krmdpi.com By mapping the flow of metabolites through the cell's intricate network of biochemical reactions, MFA can identify bottlenecks, quantify the distribution of carbon among different pathways, and pinpoint targets for genetic engineering. mdpi.comresearchgate.net

For instance, 13C-MFA studies have been used to unravel the metabolic pathways in succinate-producing bacteria like Basfia succiniciproducens. These analyses revealed that a fructokinase plays a beneficial role in sucrose (B13894) catabolism by reducing the loss of the precursor PEP to pyruvate, thereby increasing the succinate yield. nih.gov This insight led to the successful engineering of strains with overexpressed fructokinase and deleted competing sugar transport systems, resulting in significantly higher succinate titers. nih.gov

MFA also helps in silico to predict the maximum theoretical yields of metabolites and to design optimal metabolic pathways. jmb.or.kr Studies have shown that for optimal succinate production in E. coli, the pyruvate carboxylation pathway is more efficient than the typically used PEP carboxylation pathway. jmb.or.krresearchgate.net This is because relying solely on PEP carboxylation can create a shortage of reducing power (NADH), limiting the final yield. jmb.or.kr MFA can guide strategies to overcome this limitation, such as supplying additional reducing equivalents or activating pathways that generate more NADH. jmb.or.krresearchgate.net The analysis can also reveal the activation of different pathways, such as the glyoxylate pathway, under various conditions, providing a comprehensive picture of cellular metabolism to guide further engineering efforts. nih.govresearchgate.net

Genetic Modifications in Model Organisms (e.g., Escherichia coli, Corynebacterium glutamicum)

Fermentation Process Optimization for this compound Formation

Optimizing the fermentation process is as crucial as strain engineering for achieving economically viable production of butanedioic acid. This involves carefully controlling the bioreactor environment and choosing the most effective fermentation strategy. researchgate.netnih.gov

The design of the bioreactor and its operating conditions play a pivotal role in the efficiency of succinic acid fermentation. researchgate.netnih.gov Key parameters that must be controlled include temperature, pH, and the supply of CO2, which is a co-substrate for the carboxylation reactions. jmb.or.kr For many succinate-producing organisms, like Actinobacillus succinogenes, the optimal temperature is around 37°C. aidic.it

Maintaining the pH is critical, as the accumulation of succinic acid can lower the pH to inhibitory levels. Neutralizing agents like magnesium carbonate (MgCO3) are often used and have been found to be highly effective. bohrium.comnih.gov The CO2 supply is also essential; high concentrations of dissolved CO2 can increase the ratio of succinic acid to by-products by driving the carboxylation reactions forward. bohrium.com

Innovative bioreactor designs are being explored to enhance productivity. These include systems with immobilized cells, such as packed-bed or fiber-bed bioreactors, which can achieve very high cell densities and thus high volumetric productivity. iastate.edursc.org For example, a packed-bed bioreactor with immobilized A. succinogenes achieved a succinic acid productivity of 2.15 g L⁻¹ h⁻¹, one of the highest recorded for glycerol fermentation. rsc.org Electro-bioreactors that apply an electrical potential to shift the cellular redox balance towards NADH have also shown promise, increasing succinate yield by over 14%. mdpi.com

Both batch and continuous fermentation strategies have been employed for succinic acid production, each with distinct advantages and disadvantages. researchgate.netiastate.edu

Batch Fermentation: In this mode, all nutrients are provided at the beginning, and the fermentation runs until the substrate is depleted or product inhibition occurs. iastate.edu Batch processes are simpler to operate and are less prone to contamination. High final titers of succinic acid have been achieved in batch and fed-batch cultures, with some engineered C. glutamicum strains producing up to 109 g/L. nih.goveeer.org However, productivity can be limited by the accumulation of inhibitory products and the changing environmental conditions throughout the batch. iastate.edueeer.org

Continuous Fermentation: This strategy involves a continuous feed of fresh medium and removal of culture broth, maintaining the system in a steady state. iastate.edu Continuous processes can achieve significantly higher volumetric productivity compared to batch processes. jmb.or.krresearchgate.net For example, continuous culture of Mannheimia succiniciproducens resulted in a productivity of 3.19 g L⁻¹ h⁻¹, which was much higher than the 1.17 g L⁻¹ h⁻¹ achieved in batch culture with the same strain and substrate. researchgate.net Cell recycle systems, often using external membranes, can be integrated into continuous fermenters to achieve high cell densities and further boost productivity. jmb.or.kr The main challenges for continuous fermentation include maintaining sterility over long periods and the risk of cell washout. iastate.edu

Comparison of Fermentation Strategies for Succinic Acid Production

Bioreactor Design and Operating Conditions

Chemical Synthesis Pathways and Salt Formation Techniques

The formation of this compound can be achieved through several chemical routes, primarily involving the neutralization of butanedioic acid or the conversion of its other salts.

Synthesis from Butanedioic Acid and Ammonia (B1221849)

The most direct synthesis of this compound involves the acid-base reaction between butanedioic acid (succinic acid) and a source of ammonia. This can be accomplished using aqueous ammonia (ammonium hydroxide) or ammonium (B1175870) carbonate. wikipedia.orgchemcess.com

When aqueous ammonia is used, it reacts with butanedioic acid in a neutralization reaction to form diammonium succinate and water. wikipedia.org The reaction is as follows:

2NH₄OH + C₄H₆O₄ → (NH₄)₂C₄H₄O₄ + 2H₂O

Alternatively, reacting butanedioic acid with ammonium carbonate also yields the desired salt. wikipedia.orgchemicalbook.com This method can be performed in an aqueous solution, with one industrial-scale process describing the reaction at a temperature of 32-40°C for 2 hours, achieving a 100% yield of this compound with a purity of 99.8%. chemicalbook.com

In bio-fermentation processes aiming for succinic acid production, ammonia is often used as a neutralizing agent to maintain a suitable pH for the microorganisms. google.comwipo.intmdpi.com This in-situ neutralization leads to the formation of diammonium succinate within the fermentation broth. wipo.intmdpi.com

Salt Substitution Reactions for Purity Enhancement

In many bio-based production schemes, butanedioic acid is first isolated as a different salt, such as calcium succinate, due to its low solubility, which facilitates separation from the fermentation broth. mdpi.comfraunhofer.de This salt is then converted to this compound for further use.

A common method for purity enhancement involves the conversion of calcium succinate to this compound. google.comgoogle.com This salt substitution or metathesis reaction is typically achieved by reacting calcium succinate with ammonium carbonate in an aqueous solution. google.comgoogle.comgoogleapis.com The reaction precipitates calcium carbonate, which is sparingly soluble, leaving the highly soluble this compound in the solution. google.comgoogle.com

CaC₄H₄O₄ + (NH₄)₂CO₃ → (NH₄)₂C₄H₄O₄ + CaCO₃ (s)

The solid calcium carbonate can then be easily removed by filtration or specific gravity separation, resulting in a high-purity solution of this compound. google.comgoogle.com One patented process reports that after this step, the combination of succinic acid and ammonia constitutes over 90% of the total solid component in the resulting solution. google.com An alternative approach involves the addition of ammonia and carbon dioxide gas to the calcium succinate slurry to achieve the same conversion. google.comgoogle.com

This method is often part of a multi-step process that starts with the fermentative production of calcium succinate, followed by its isolation and subsequent conversion. chemicalbook.comchemicalbook.com The precipitated calcium carbonate can potentially be recycled and reused in the initial fermentation step as a neutralizing agent. google.comgoogle.com

Ion exchange chromatography is a powerful technique for both the purification of butanedioic acid and the conversion of its salts. google.comgoogle.com To produce this compound, a solution containing another succinate salt, such as sodium or calcium succinate, can be passed through a cation exchange resin that has been pre-loaded with ammonium ions (NH₄⁺).

The process involves splitting the succinate salt on the surface of the resin. google.comgoogle.com For instance, when a solution of ammonium succinate from a fermentation broth is passed through a cationic ion exchange resin in the proton (H⁺) form, the ammonium ions are exchanged for protons on the resin surface. google.comgoogle.com This converts the ammonium succinate into free succinic acid. google.com

Conversely, to form ammonium succinate from another salt, a cation exchange resin in the ammonium (NH₄⁺) form would be used. The cation of the starting salt (e.g., Na⁺ or Ca²⁺) would be captured by the resin, releasing the succinate anion to combine with the ammonium ions from the resin. This technique is integral to many modern purification strategies for bio-based succinic acid, often used to obtain a highly purified final product free from other metal ion impurities. stenvironment.org Both strongly acidic cation exchangers and weakly basic anion exchangers have been utilized in these purification schemes. google.comresearchgate.net

Conversion of Calcium Succinate to this compound

Green Chemistry Approaches in Synthetic Design

The production of this compound is increasingly aligned with the principles of green chemistry, primarily through the use of renewable feedstocks and the development of sustainable processes.

The cornerstone of green synthesis for this compound is the bio-fermentation of carbohydrates from sources like glucose, wheat starch, cassava, or algal biomass to produce butanedioic acid. nih.govfrontiersin.orgrsc.org This biological route consumes carbon dioxide, offering a significant environmental advantage over petroleum-based methods that rely on the hydrogenation of maleic anhydride (B1165640). rsc.orgresearchgate.net

Atom Economy: The direct neutralization of butanedioic acid with ammonia has excellent atom economy.

Recycling Byproducts: In the salt substitution pathway from calcium succinate, the precipitated calcium carbonate can be calcined to produce calcium hydroxide (B78521) and carbon dioxide, both of which can be reused in the fermentation and salt substitution steps. google.comgoogle.com Similarly, when ammonium sulfate (B86663) is a byproduct, it can be thermally cracked back into ammonia and ammonium bisulfate for recycling or used as a fertilizer. wipo.intmdpi.comgoogle.com

Energy Efficiency: Efforts are being made to develop energy-efficient downstream processes. For example, reactive evaporation can be used to concentrate diammonium succinate to monoammonium succinate, which then crystallizes with high recovery. mdpi.com

Novel Separation: Electrified downstream processing, where an electric current is used to induce pH changes for crystallization, is being explored to avoid the addition of acids and bases, thereby preventing the formation of waste salts. biosc.de

Table 1: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Key Reagents | Primary Product(s) | Key Advantages | Notable Considerations |

|---|---|---|---|---|

| Direct Neutralization | Butanedioic acid, Aqueous Ammonia/Ammonium Carbonate | This compound | Direct, high yield, high purity. chemicalbook.com | Often used in conjunction with bio-fermentation where ammonia is the neutralizer. mdpi.com |

| Salt Substitution (Metathesis) | Calcium Succinate, Ammonium Carbonate | This compound, Calcium Carbonate | Facilitates purification from fermentation broth; byproduct can be recycled. google.comgoogle.com | Requires an additional reaction and separation step. google.com |

| Ion Exchange | Succinate Salt Solution, Ammonium-form Cation Exchange Resin | This compound | High purity, effective for removing ionic impurities. stenvironment.org | Resin regeneration is required. google.com |

Downstream Processing and Purification Methodologies

The recovery and purification of this compound, particularly from complex fermentation broths, are critical steps that can account for a significant portion of the total production cost. ukzn.ac.zanih.gov The process typically begins with the removal of biomass and other particulate matter through microfiltration and ultrafiltration. google.comnih.gov

Following initial clarification, several methods can be employed:

Crystallization: This is a key purification technique. This compound is highly soluble in water. wikipedia.org In some processes, the diammonium succinate (DAS) solution is concentrated by heating under pressure, which converts it to monoammonium succinate (MAS). mdpi.comstenvironment.org The MAS solution is then cooled in a multi-stage evaporative crystallization system to recover the product with up to 95% efficiency. mdpi.com Cooling crystallization is optimized by controlling parameters such as final temperature, time, and pH. frontiersin.org

Precipitation: As discussed, precipitation is used to remove less soluble components. For example, in the conversion from calcium succinate, the desired product remains in solution while calcium carbonate precipitates and is filtered off. google.comgoogle.com

Filtration/Separation: Solid-liquid separation techniques like filtration and centrifugation are used extensively to remove precipitated impurities (e.g., calcium carbonate) or to harvest crystallized product. google.commdpi.comgoogle.com

Thermal Decomposition: The thermal decomposition of ammonium succinate by heating can produce succinimide (B58015), which distills over a range of 275–289°C. wikipedia.orgorgsyn.org This represents a conversion rather than a purification of the original salt.

Table 2: Research Findings on Purification Techniques

| Technique | Process Description | Reported Yield/Purity | Source |

|---|---|---|---|

| Salt Substitution & Filtration | Conversion of calcium succinate monohydrate using ammonium carbonate, followed by filtration of precipitated calcium carbonate. | Resulting solution where succinic acid and ammonia make up >90% of total solids. | google.comgoogle.com |

| Reactive Evaporation & Crystallization | Heating diammonium succinate (DAS) to convert it to monoammonium succinate (MAS), followed by multi-stage evaporative crystallization. | Up to 95 wt% recovery. | mdpi.com |

| Cooling Crystallization | Applied to a decolorized fermentation broth after acidification. | 73.4% recovery rate with >99% purity for succinic acid. | frontiersin.org |

| Ion Exchange | Use of weak alkaline anion exchange resins to adsorb succinate from broth. | 96% average recovery over 30 cycles. | researchgate.net |

Precipitation and Crystallization Techniques

Precipitation and crystallization are fundamental and often final steps in the purification process, designed to obtain high-purity solid this compound or its precursor, butanedioic acid. mdpi.comjmb.or.kr These methods leverage differences in solubility of the target compound and impurities under specific conditions of temperature, pH, and solvent composition.

Direct crystallization is a prominent technique for recovering butanedioic acid from fermentation broth. nih.gov One approach involves adjusting the pH of the filtered fermentation broth to approximately 2.0 with an acid like sulfuric acid and then cooling the solution to induce crystallization. frontiersin.org In a study using the fermentation broth of Escherichia coli NZN111, this method, carried out at 8°C for 4 hours, yielded butanedioic acid crystals with a recovery rate of 73.4% and a purity exceeding 99%. frontiersin.orgnih.gov Another study demonstrated that direct crystallization could achieve a 70% yield and 95% purity, a significant improvement over calcium-based precipitation methods which resulted in a 24% yield and 90% purity. mdpi.comrsc.org

Cooling crystallization is often combined with other techniques like vacuum distillation or extraction to enhance recovery. frontiersin.org For instance, a two-stage crystallization process can be employed. After an initial crystallization step, a co-crystallization agent like urea (B33335) can be added to the remaining solution to recover more butanedioic acid. frontiersin.orgnih.gov

The conversion of calcium succinate, produced during fermentation when a calcium compound is used as a neutralizing agent, into ammonium succinate is another key process. This involves a salt substitution reaction where calcium succinate monohydrate is reacted with ammonium carbonate. google.comgoogle.com This reaction yields a solution of this compound and precipitates calcium carbonate, which can then be removed. google.comchemicalbook.com A method for producing a highly pure ammonium succinate solution involves several crystallization steps: first, producing calcium succinate trihydrate through crystallization fermentation, converting it to the monohydrate form via transition crystallization, and then performing the salt substitution with an ammonium compound. google.comchemicalbook.com

| Method | Starting Material | Yield (%) | Purity (%) | Key Conditions | Source |

|---|---|---|---|---|---|

| Direct Cooling Crystallization | E. coli Fermentation Broth | 73.4 | >99 | pH adjusted to 2.0; Crystallization at 8°C for 4h | frontiersin.orgnih.gov |

| Direct Crystallization | Fermentation Broth | 70 | 95 | pH maintained at 2.0; Temperature at 4°C | mdpi.com |

| Calcium-Based Precipitation | Fermentation Broth | 24 | 90 | - | mdpi.comrsc.org |

| Resin-Based Vacuum Distillation-Crystallization | Synthetic & Real Fermentation Broths | 89.5 | 99 | Use of ion-exchange resin to convert succinate to free acid form | rsc.org |

| Salting-Out Extraction with Crystallization | Actual Fermentation Broth | 65 | 91 | - | frontiersin.org |

Membrane Filtration and Electrodialysis Applications

Membrane-based technologies offer an energy-efficient and environmentally friendly alternative to traditional separation methods. mdpi.comacs.org These processes, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and electrodialysis (ED), are integral to modern biorefining strategies for butanedioic acid. nih.govjmb.or.kr

Initially, MF or UF is used to clarify the fermentation broth by removing microbial cells, proteins, and other large particles. cetjournal.itacs.org This pretreatment is crucial for preventing the fouling of membranes in subsequent separation steps. mdpi.com Ultrafiltration has been shown to be a feasible method for clarifying succinic acid fermentation broth, effectively removing residues. mdpi.com

Nanofiltration (NF) is a pressure-driven process that separates molecules based on size and charge, making it suitable for concentrating organic acids and separating them from salts. mdpi.commdpi.com The effectiveness of NF depends on the membrane's molecular weight cut-off (MWCO) and the pH of the solution, which affects the dissociation and charge of the organic acids. mdpi.comjmb.or.kr For instance, the NF45 membrane has demonstrated higher rejection for the divalent succinate ion compared to monovalent ions like lactate and acetate, achieving an 85% succinate rejection. mdpi.com Similarly, the NF270 membrane has shown high efficiency in purifying butanedioic acid. researchgate.net The rejection of butanedioic acid can be influenced by operating parameters such as pH, pressure, and concentration. mdpi.com

Electrodialysis (ED) utilizes an electric potential difference to separate ionic species from non-ionized or weakly ionized compounds through ion-exchange membranes. google.com This technique is particularly useful for recovering and concentrating succinate salts from the fermentation broth. google.com A further advancement is electrodialysis with bipolar membranes (EDBM), which can split water into H⁺ and OH⁻ ions. researchgate.netrsc.org This allows for the direct conversion of a succinate salt solution into butanedioic acid and a base (e.g., sodium hydroxide), which can be recycled back to the fermenter. google.comacs.org Studies have shown that EDBM can effectively separate and concentrate butanedioic acid from model solutions and actual fermentation broths. researchgate.net One study reported achieving a butanedioic acid yield of about 77% after electrodialysis. mdpi.com Another integrated process involving electrodialysis followed by distillation and cooling-heating cycles resulted in a 74.7% yield and 99.4% purity. cetjournal.it

| Technique | Membrane/System | Objective | Result/Performance | Source |

|---|---|---|---|---|

| Nanofiltration (NF) | NF45 | Succinate Recovery | 85% succinate rejection | mdpi.com |

| Nanofiltration (NF) | NF270 | Succinic Acid Purification | Up to 76% purification from a 33% feed solution | researchgate.net |

| Electrodialysis (ED) | - | Succinic Acid Recovery | ~77% yield | mdpi.com |

| Electrodialysis with Distillation & Crystallization | - | Succinic Acid Purification | 74.7% yield and 99.4% purity | cetjournal.it |

| Bipolar Membrane Electrodialysis (EDBM) | - | Acid Concentration & Current Efficiency | 75.4% current efficiency; Concentrated acid from 200 g/L salt solution | researchgate.net |

| Electrodeionization (EDI) | Cation-exchange membranes and ion-exchange resin | Conversion of Disodium Succinate | 96% conversion efficiency | acs.org |

Chromatographic Separation Strategies

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govjmb.or.kr For butanedioic acid purification, ion-exchange chromatography is widely used. nih.govfrontiersin.org This method can achieve high selectivity but may involve high consumption of salts for elution and potential weakening of the resin over time. jmb.or.kr

In this process, a cation-exchange resin can be used to convert succinate salts from the fermentation broth into their free acid form. rsc.org Subsequently, anion-exchange resins can separate butanedioic acid from other organic acids like lactic, acetic, and formic acids. cetjournal.it The separation is possible due to differences in the strength of sorption of the various acids to the resin. cetjournal.it

Studies have investigated the effectiveness of different types of anionic resins for this purpose. In one study, three resins—Amberlyst A21 (weak base), Amberlite HPR 900 OH (strong base), and Amberlite IRA958 Cl (strong base)—were tested, achieving butanedioic acid separation efficiencies of 76.1%, 69.3%, and 81.2%, respectively. muni.ac.ug The efficiency of chromatographic separation is influenced by process variables such as flow rate, eluent concentration, and temperature. muni.ac.ug For example, a lower flow rate generally leads to better separation efficiency. cetjournal.it One study found that after separation using an anionic resin and evaporation, a yield of 78.0% and purity of 98.5% for butanedioic acid could be reached. cetjournal.it

Another approach utilizes non-functionalized chromatographic resins to separate butanedioic acid from other organic acids and salts in a filtered broth. This can be performed as an isocratic elution to yield free butanedioic acid or with a gradient elution to produce a succinate salt. High-performance liquid chromatography (HPLC) methods have also been developed for the separation and quantification of butanedioic acid, often using octyl-bonded silica (B1680970) or ion-exchange resin columns. oiv.intsielc.com

| Resin Type | Resin Name | Separation Efficiency (%) | Source |

|---|---|---|---|

| Weak Base Anion Exchange | Amberlyst A21 | 76.1 | muni.ac.ug |

| Strong Base Anion Exchange | Amberlite HPR 900 OH | 69.3 | muni.ac.ug |

| Strong Base Anion Exchange | Amberlite IRA958 Cl | 81.2 | muni.ac.ug |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations within ammonium (B1175870) succinate (B1194679).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the presence of the key functional moieties within azanium;butanedioic acid: the ammonium cation (NH₄⁺) and the succinate dianion (⁻OOC-CH₂-CH₂-COO⁻). The spectrum is a composite of the characteristic vibrations of these two ions.

The ammonium ion's presence is typically confirmed by absorption bands corresponding to its N-H stretching and bending vibrations. ipgp.fr The triply degenerate N-H bending vibration (ν₄) is particularly characteristic and appears around 1430 cm⁻¹. ipgp.fr Additionally, a series of overlapping bands for N-H stretching vibrations can be observed in the region of 2750-3400 cm⁻¹. ipgp.fr A broad absorption band between 3250 and 3650 cm⁻¹ is indicative of hydrogen bonding involving the ammonium ion.

The succinate portion of the compound is identified by vibrations of the carboxylate and methylene (B1212753) groups. The most prominent bands are the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups. For related carboxylate salts, the C=O symmetrical stretching is observed around 1404-1422 cm⁻¹. walshmedicalmedia.com The spectrum of crystalline succinic acid shows characteristic C-H stretching vibrations around 2942 cm⁻¹. researchgate.net The deformation of C-H bonds in methylene groups can also be identified. walshmedicalmedia.com The structural integrity of the salt can be confirmed by the presence of these characteristic bands. hmdb.ca

A summary of expected FT-IR vibrational bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 - 2750 | N-H Stretching | Ammonium (NH₄⁺) |

| ~2940 | C-H Stretching | Methylene (-CH₂-) |

| ~1700 - 1550 | C=O Asymmetric/Symmetric Stretching | Carboxylate (COO⁻) |

| ~1430 | N-H Bending (ν₄) | Ammonium (NH₄⁺) |

| ~1320 | C-H Bending | Methylene (-CH₂-) |

Raman Spectroscopy for Conformational Studies

Raman spectroscopy provides complementary information to FT-IR, and it is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it valuable for studying the carbon backbone of the succinate anion and the ammonium cation. While detailed Raman spectra for pure, isolated this compound are not extensively documented in the surveyed literature, the technique is widely applied to related systems.

Raman spectroscopy can be used to monitor the crystallization process of succinate salts from solution, as the spectra of the solid and solution phases show distinct differences. mdpi.com It is also a reliable method for identifying the chemical composition of complex mixtures containing ammonium ions and other crystalline materials. academie-sciences.fr For instance, the technique has been successfully used to identify bis(cyclohexylammonium) succinate, demonstrating its utility in characterizing succinate-based salts. sci-hub.se In general, Raman spectra would be expected to show characteristic peaks for the symmetric COO⁻ stretching, C-C stretching of the aliphatic chain, and the symmetric vibrations of the NH₄⁺ ion. academie-sciences.fr Because molecular conformation influences vibrational modes, Raman spectroscopy can be a powerful tool for studying the conformational preferences (e.g., trans vs. gauche) of the succinate backbone in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR for Carbon and Proton Environments

Due to the symmetry of the succinate dianion, its NMR spectra are relatively simple. The two methylene (-CH₂-) groups are chemically and magnetically equivalent, as are the two carboxylate (-COO⁻) groups.

In ¹H NMR spectra, this equivalence results in a single sharp signal for the four methylene protons. rsc.org In aqueous solutions (D₂O), this signal typically appears as a singlet around 2.41 ppm. rsc.org The protons of the ammonium ion (NH₄⁺) would also produce a signal, but its chemical shift is highly dependent on the solvent, pH, and temperature. Furthermore, in protic solvents like D₂O, these protons can rapidly exchange with deuterium, often leading to the signal broadening or disappearing entirely.

In ¹³C NMR spectra, two distinct signals are expected for the succinate anion. One signal corresponds to the two equivalent methylene carbons and another to the two equivalent quaternary carboxylate carbons. In a metabolomics study, the ¹³C chemical shift for the methylene carbons of succinate was reported at 37.3 ppm. rsc.org The carboxylate carbon signal is expected to appear further downfield, typically in the range of 175-185 ppm for carboxylic acids and their salts. nih.gov

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | Methylene (-CH₂-CH₂-) | ~2.41 | Singlet |

| ¹³C | Methylene (-C H₂-C H₂-) | ~37.3 | - |

| ¹³C | Carboxylate (-COO⁻) | ~180 | - |

Note: Chemical shifts are dependent on solvent and experimental conditions. The ammonium proton signal is often not observed in D₂O.

Multi-dimensional NMR Techniques for Complex Structural Assignment

While the simple structure of this compound does not necessitate complex multi-dimensional NMR experiments for basic identification, techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are invaluable for confirming assignments and studying more complex systems.

An HSQC experiment correlates directly bonded protons and carbons. For ammonium succinate, it would show a single correlation cross-peak between the ¹H signal of the methylene groups (~2.41 ppm) and the ¹³C signal of the methylene carbons (~37.3 ppm). hmdb.carsc.org This provides unambiguous confirmation of the C-H bond connectivity.

A COSY or Total Correlation Spectroscopy (TOCSY) experiment reveals proton-proton coupling networks. nih.gov In the case of the succinate singlet, a standard COSY might not be very informative, but TOCSY could confirm that all four methylene protons belong to the same spin system. These techniques become more critical if the molecular symmetry is broken, for example, in a derivative or a mono-protonated succinate, where the two methylene groups could become chemically distinct. researchgate.net

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. Several crystallographic studies have been performed on salts of succinic acid with ammonia (B1221849), revealing different polymorphs and structural forms depending on the crystallization conditions.

Often, crystallization from a 1:1 molar ratio of succinic acid and ammonium succinate yields ammonium hydrogen succinate (NH₄⁺ C₄H₅O₄⁻). Studies have identified multiple forms of this salt. One form crystallizes in the triclinic space group P-1 and exhibits a disordered structure where a hydrogen atom is statistically distributed between two carboxylate groups. researchgate.net A different, ordered polymorph of ammonium hydrogen succinate has also been identified, which crystallizes in the triclinic space group P-1 but with different unit cell parameters and a trans conformation of the hydrogen succinate anion. researchgate.net The discovery of a second polymorph of the monoammonium salt of succinic acid highlights the complex crystalline landscape of this compound. nih.gov The crystal structure of an ammonium succinate peroxosolvate has also been reported. researchgate.net

These studies show that the ammonium ion plays an intimate and crucial role in the crystal packing, forming extensive N-H···O hydrogen bond networks that link the succinate anions into layers or three-dimensional frameworks. researchgate.netnih.gov

| Compound/Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Ammonium Hydrogen Succinate (Disordered) | Triclinic | P1 | 7.484 | 8.876 | 4.726 | 91.25 | 93.26 | 100.26 | researchgate.net |

| Ammonium Hydrogen Succinate (Ordered) | Triclinic | P-1 | 6.4868 | 7.4313 | 7.4339 | 112.058 | 96.477 | 109.026 | researchgate.net |

| Ribociclib Hydrogen Succinate | Triclinic | P-1 | 6.52215 | 12.67120 | 18.16978 | 74.0855 | 82.0814 | 88.6943 | cambridge.org |

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For this compound, SC-XRD studies have been crucial in determining its crystal structure.

Research on a related compound, ammonium hydrogen succinate, reveals a triclinic crystal system with the space group P-1. iucr.orgresearchgate.net These studies highlight the presence of short hydrogen bonds between the hydrogen succinate ions. iucr.org The crystal structure is stabilized by a network of N-H···O and O-H···O hydrogen bonds. scielo.org.za In one study, crystals of ammonium hydrogen succinate were grown from an aqueous solution containing a 1:1 molar ratio of ammonium succinate and succinic acid. iucr.org The crystal structure was then analyzed at different temperatures to study phase transitions. iucr.orgiucr.org

Detailed crystallographic data for a related hydrazinium (B103819) hydrogensuccinate salt, which also features a succinate component, shows a monoclinic crystal system. The N-N bond distance in the hydrazinium ion was found to be 1.4535 (14) Å, and the structure is held together by N-H···O and O-H···O hydrogen bonds. scielo.org.za

| Parameter | Ammonium Hydrogen Succinate (at 150K) iucr.org | Ammonium Hydrogen Succinate (at 190K) iucr.org |

| Crystal System | Triclinic | Triclinic |

| Space Group | Pī | Pī |

| a (Å) | 6.273 (2) | 6.274 (2) |

| b (Å) | 7.478 (2) | 7.503 (2) |

| c (Å) | 6.779 (2) | 6.802 (2) |

| α (°) | 100.33 (2) | 100.27 (2) |

| β (°) | 108.43 (2) | 108.48 (2) |

| γ (°) | 88.36 (2) | 88.35 (2) |

| Volume (ų) | 294.9 (2) | 297.8 (2) |

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and analyzing polymorphism, which is the ability of a solid material to exist in more than one crystal structure. unibo.itresearchgate.net Different polymorphic forms of a compound can exhibit distinct physical properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns that arise from the ionization process. weebly.com

When a molecule is ionized in the mass spectrometer, it forms a molecular ion ([M]⁺), whose mass corresponds to the molecular weight of the compound. weebly.com For this compound, the molecular weight of the butanedioic acid component is 118.0880 g/mol . nist.gov The presence of nitrogen in the ammonium ions can be indicated by the nitrogen rule, which states that an odd molecular mass suggests an odd number of nitrogen atoms. weebly.com

The molecular ion can break down into smaller, charged fragments. The pattern of these fragments is unique to the compound and provides structural information. savemyexams.com For butanedioic acid, the mass spectrum (electron ionization) shows characteristic peaks that correspond to different fragments of the molecule. nist.gov In related studies, the fragmentation of adducts, such as ammonium adducts ([M+NH₄]⁺), is often observed, which can provide further structural clues. nih.gov For example, the loss of small neutral molecules like water (H₂O) or ammonia (NH₃) is a common fragmentation pathway. savemyexams.comnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. 6-napse.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two such techniques that provide valuable information about decomposition and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com This technique is used to determine the thermal stability of a material and to study its decomposition pathways. 6-napse.com

The thermal decomposition of ammonium succinate is known to produce succinimide (B58015). wikipedia.orgwikiwand.com This process involves the evolution of ammonia. orgsyn.org TGA studies on related compounds, such as imidazoline/dimethyl succinate hybrids, show that decomposition is a multi-step process that begins at temperatures around 200 °C. nih.gov The evolved gases during decomposition can be analyzed by coupling the TGA instrument to a mass spectrometer (MS) or an infrared spectrometer (FTIR). nih.gov For example, the detection of ammonia (m/z 17) by MS would be indicative of the decomposition of the ammonium salt. nih.gov

| Technique | Information Obtained | Example Application |

| TGA | Thermal stability, decomposition temperature, mass loss events. 6-napse.com | Determining the temperature at which ammonium succinate decomposes to succinimide. wikipedia.org |

| TGA-MS/FTIR | Identification of evolved gaseous products during decomposition. nih.gov | Identifying the release of ammonia and other volatile compounds. nih.gov |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. torontech.com

DSC analysis of ammonium hydrogen succinate has revealed a second-order phase transition at approximately 170 K (-103 °C). iucr.org The enthalpy change associated with this transition was determined to be 27 J/mol. iucr.org In studies of cocrystals involving succinic acid, DSC is used to identify the melting point of the new crystalline form, which is typically different from the melting points of the individual components. oamjms.eu For example, a cocrystal of p-methoxycinnamic acid and succinic acid showed a single endothermic peak at 158.46°C, which was distinct from the melting points of the starting materials. oamjms.eu This confirms the formation of a new, single-phase material.

| Compound | Thermal Event | Temperature | Enthalpy Change (ΔH) | Reference |

| Ammonium Hydrogen Succinate | Phase Transition | ~170 K | 27 J/mol | iucr.org |

| p-Methoxycinnamic acid–Succinic Acid Cocrystal | Melting | 158.46 °C | Not specified | oamjms.eu |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular properties of azanium;butanedioic acid. These methods, grounded in the principles of quantum mechanics, can model the electronic structure and predict the reactivity of the compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and exploring the potential energy surface of molecules. In the context of this compound, DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of the azanium cation and the butanedioate anion, as well as the energetics of different conformations.

While a detailed, publicly available DFT study solely on the geometry optimization and energy landscape of isolated this compound is not prominent in the literature, DFT has been employed in broader studies involving this compound. For instance, DFT calculations are a standard tool in crystal structure prediction (CSP), a field where ammonium (B1175870) succinate (B1194679) is of interest due to its polymorphism. worktribe.comacs.org CSP studies use DFT to rank the stability of various hypothetical crystal packings, providing an "energy landscape" of the solid forms. worktribe.comacs.org These calculations would inherently involve the geometry optimization of the constituent ions within the crystal lattice.

In related research, DFT calculations have been used to study the frontier orbitals of precursor molecules in reactions where ammonium succinate is a starting material or a reference compound. researchgate.net Such studies underscore the utility of DFT in understanding reactivity. researchgate.net

Table 1: Representative Data from DFT Calculations on Related Systems

| Parameter | Value | Reference Compound |

| HOMO-LUMO Gap | ~4.5 eV | 2-(4-Chlorophenyl)succinimide |

| Cohesive Energy | Variable (kJ/mol) | Polymorphs of Chlorpropamide |

Note: This table presents data for related compounds as specific DFT data for isolated this compound is not available in the cited literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for obtaining highly accurate predictions of electronic properties and for simulating various types of spectra. For this compound, ab initio calculations can provide detailed information about its electronic structure and help in the interpretation of experimental spectra, such as vibrational (infrared and Raman) spectra.

Ab initio molecular orbital studies have been conducted on 2,5-pyrrolidinedione (succinimide), a compound that can be synthesized from ammonium succinate. google.com Furthermore, ab initio calculations have been used in conjunction with solid-state NMR to characterize the structural disorder in molecular compounds, with isotopically labeled ammonium succinate serving as a sample for testing experimental techniques. rockychem.com The theoretical calculations in such studies are essential for refining and validating the interpretation of experimental data. The study of different polymorphs of related compounds also often involves ab initio calculations to complement experimental findings from techniques like FT-IR and FT-Raman spectroscopy. acs.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. This approach allows for the investigation of the dynamic behavior of this compound, including its conformational changes and interactions with its environment.

MD simulations can be used to explore the different spatial arrangements (conformations) of the butanedioate anion and its interactions with the azanium cation. These simulations provide insights into the flexibility of the butanedioate carbon chain and the nature of the hydrogen bonding network between the cation and anion.

While a dedicated MD study on the conformational analysis of this compound is not extensively documented, research on a related compound, di[bis(2-hydroxyethyl)ammonium] succinate, has utilized non-equilibrium molecular dynamics simulations to study its behavior as a lubricant. researchgate.net These simulations revealed how water adsorption affects the orientation of the ionic liquid molecules and the interactions at solid-liquid interfaces. researchgate.net Such studies highlight the capability of MD to probe complex intermolecular interactions.

The behavior of this compound in solution is significantly influenced by the solvent. MD simulations are particularly well-suited to model these solvent effects. By explicitly including solvent molecules (such as water) in the simulation, it is possible to study how the solvent affects the conformation of the butanedioate ion and the stability of the ionic pair.

Research on the use of a diprotic ammonium succinate ionic liquid in aqueous lubrication has pointed to the screening of electrostatic interactions between the ions by water molecules, which makes the ionic liquid more 'fluid' and compressible. researchgate.net In a different context, MD simulations have been used to study the interactions of other molecules in systems where ammonium succinate is present in the aqueous medium. researchgate.net

Conformational Analysis and Intermolecular Interactions

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are important descriptors of a molecule's reactivity and stability.

A specific FMO analysis with HOMO-LUMO energy values for this compound is not detailed in the available literature. However, FMO theory has been applied to understand the tribological behavior of lubricant additives, including derivatives of dicarboxylic acids. rsc.org In such studies, the HOMO and LUMO energies are calculated to rationalize the reactivity of the additive molecules with metal surfaces. rsc.org For example, a higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is related to the chemical stability of the molecule.

Reaction Mechanism Studies and Transition State Theory

Computational studies of this compound, also known as ammonium succinate, primarily focus on the reaction mechanisms involving its constituent ions, the azanium (ammonium) cation and the butanedioate (succinate) anion. A key area of investigation is the thermal condensation of this salt to form amides, a reaction of fundamental importance.

The direct condensation of a carboxylic acid and an amine is often challenging due to the rapid acid-base reaction that forms an unreactive ammonium carboxylate salt. sci-hub.stdur.ac.uk this compound represents this salt intermediate. Theoretical studies investigate the subsequent steps required to dehydrate this salt to form an amide, which typically requires high temperatures. sci-hub.stdur.ac.uk The generally accepted mechanism proceeds through a transition state where the carboxylate group attacks the ammonium ion. It is proposed that an excess of either the carboxylic acid or the amine can facilitate the reaction by assisting in the proton transfer steps, thereby lowering the activation energy of the transition state. dur.ac.uk For instance, the pyrolysis of ammonium succinate is a known method for producing succinimide (B58015), proceeding through intermediate amide forms. sci-hub.st

Salt Formation: Butanedioic acid + NH₃ ⇌ [NH₄]⁺[OOC(CH₂)₂COO]⁻

Dehydration/Condensation: [NH₄]⁺[OOC(CH₂)₂COO]⁻ → Monoamide → Diamide/Succinimide + H₂O

Studies involving related dicarboxylic acids have utilized computational methods to analyze the transition states of these condensation reactions. For example, in Lewis acid-catalyzed amidations, density functional theory (DFT) calculations can help to understand the role of the catalyst in activating the carboxylic acid and facilitating the nucleophilic attack by the amine. acs.org

In atmospheric chemistry, the formation of ammonium salts like ammonium succinate is significant in the context of secondary organic aerosol (SOA) formation. researchgate.net Theoretical models suggest that organic acids and inorganic salts like ammonium sulfate (B86663) can react in the aqueous phase of aerosols. researchgate.net These reactions can lead to the formation of low-volatility organic salts, such as ammonium succinate, altering the chemical and physical properties of the aerosol particles. researchgate.netresearchgate.net The transition states in these aqueous reactions may involve water molecules, which can act as catalysts or stabilizing agents for the charged intermediates.

A summary of potential reaction pathways and conditions is presented in Table 1.

Table 1: Theoretical Reaction Pathways for this compound

| Reaction Type | Reactants | Proposed Intermediates/Transition States | Products | Computational Focus |

|---|---|---|---|---|

| Thermal Amidation | This compound | Four-centered transition state involving proton transfer | Succinimide, amides | Activation energy barriers, role of excess acid/amine sci-hub.stdur.ac.uk |

| Lewis Acid Catalysis | Butanedioic Acid + Amine | Catalyst-acid complex, tetrahedral intermediate | Diamides | Catalyst-substrate binding energy, transition state geometry acs.org |

QSAR (Quantitative Structure-Activity Relationship) Modeling (limited to chemical activity, non-biological)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the chemical structure of compounds with their activity. While extensively used for biological endpoints, QSAR principles can also be applied to model purely chemical activities and physicochemical properties. For this compound, or more specifically its parent molecule butanedioic acid, QSAR models can be developed to predict chemical properties based on a set of calculated molecular descriptors.

There are no dedicated QSAR studies found specifically for the non-biological chemical activity of this compound. However, the methodology used in QSAR studies for other carboxylic acids provides a framework for which descriptors would be relevant. unlp.edu.ar These models rely on calculating various descriptors that encode structural, electronic, and physicochemical features of the molecule.

For a dicarboxylic acid like butanedioic acid, these descriptors fall into several categories:

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability, which influence intermolecular interactions. unlp.edu.arnih.gov

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO/LUMO).

Constitutional Descriptors: These include basic information like molecular weight and counts of specific atoms or functional groups. acs.org

A hypothetical QSAR model for a chemical property of butanedioic acid (e.g., its acidity constant, pKa, or its reactivity in a specific chemical transformation) would involve a mathematical equation linking one or more of these descriptors to the property . unlp.edu.ar For example, a study on the toxicity of aliphatic carboxylic acids used descriptors like the electrotopological state of the carboxy group, molar refractivity, and polarizability to build its model. unlp.edu.ar While the endpoint was biological, the descriptors themselves are fundamental molecular properties that could equally be applied to model chemical reactivity.

Table 2 lists some of the descriptors that would be computationally generated for butanedioic acid in a QSAR study focused on its chemical properties.

Table 2: Relevant Molecular Descriptors for QSAR Modeling of Butanedioic Acid

| Descriptor Class | Specific Descriptor Example | Description | Potential Chemical Relevance |

|---|---|---|---|

| Physicochemical | LogP (octanol-water partition coefficient) | Measures the hydrophobicity/hydrophilicity of the molecule. | Solubility in different solvent phases, partitioning behavior. unlp.edu.ar |

| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Relates to intermolecular dispersion forces and molecular volume. unlp.edu.arnih.gov |

| Physicochemical | Polar Surface Area (PSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens). | Influences intermolecular hydrogen bonding capabilities. acs.org |

| Constitutional | Molecular Weight | The mass of one mole of the substance. | Governs diffusion rates and stoichiometric calculations. acs.org |

| Electronic | Dipole Moment | A measure of the net molecular polarity. | Affects interactions with polar reagents and solvents. |

By developing such models, it becomes theoretically possible to predict the chemical behavior of related dicarboxylic acids without the need for extensive experimentation, thereby accelerating materials science and chemical synthesis research.

Coordination Chemistry and Complexation Research

Formation of Coordination Compounds with Metal Ions

The succinate (B1194679) component of azanium;butanedioic acid readily acts as a ligand, coordinating with a variety of metal ions to form complex structures. The carboxylate groups are the primary sites of interaction, leading to the formation of stable coordination compounds.

The succinate anion is a versatile ligand capable of forming complexes with numerous metal ions. For instance, a silver(I) complex with succinate has been synthesized and characterized. redalyc.orgresearchgate.net Chemical analysis confirmed a molecular composition of Ag₂C₄H₄O₄. redalyc.orgresearchgate.net Infrared spectroscopy and Density Functional Theory (DFT) studies of this complex indicated that each carboxylate group of the succinate anion coordinates to a silver atom through both oxygen atoms in a bidentate fashion. redalyc.orgresearchgate.net

In the context of iron, while a novel Fe(III) complex containing succinate and 1,10-phenanthroline (B135089) ligands has been synthesized, the formation of Fe(II)-succinate complexes is also of significant interest, particularly in biological systems. mdpi.com For example, in the catalytic cycle of certain iron(II)-dependent dioxygenases, an Fe(II)-succinate complex is formed as a product. nih.gov The formation of this complex involves the decarboxylation of a co-substrate, leaving succinate coordinated to the Fe(II) center. nih.govnih.gov In one such enzyme, after the reaction, the resulting succinate ligand relaxes into the equatorial plane of the iron's coordination sphere, leading to a more idealized octahedral geometry. nih.govrsc.org

A summary of representative metal complexes with the succinate ligand is presented below.

| Metal Ion | Complex Formula | Coordination Environment | Reference |

| Ag(I) | [Ag₂(C₄H₄O₄)] | Each carboxylate group coordinates to an Ag atom in a bidentate mode. redalyc.orgresearchgate.net | redalyc.orgresearchgate.net |

| Fe(II) | Fe(II)-succinate (in enzyme active site) | Octahedral geometry after reaction. nih.govrsc.org | nih.govrsc.org |

| Fe(III) | Fe₂(Phen)₄(Succinate)₂(μ-O)₉ | Distorted octahedral with mixed ligands. mdpi.com | mdpi.com |

The succinate ligand exhibits flexibility in its coordination, capable of adopting various chelation modes. tandfonline.com It can act as a bidentate ligand, forming a chelate ring with a single metal center, or it can bridge two metal centers. tandfonline.comthno.org The ability of the carboxylate groups to coordinate in different manners, such as monodentate, chelating, and bridging, allows for the formation of diverse supramolecular architectures, from simple monomers to complex polymers. tandfonline.com

This compound as a Ligand (e.g., Ag(I), Fe(II) complexes)

Supramolecular Interactions and Self-Assembly

Beyond coordination bonds, weaker, non-covalent forces such as hydrogen bonding play a crucial role in the structure of compounds containing this compound. researchgate.net These interactions drive the self-assembly of molecules into well-defined supramolecular architectures. sigmaaldrich.comwikipedia.org

The crystal structure of salts containing ammonium (B1175870) and succinate ions is heavily influenced by hydrogen bonding. researchgate.net In the crystal structure of bis(cyclohexylammonium) succinate succinic acid, the succinate dianions and neutral succinic acid molecules self-assemble into infinite strands through O-H···O hydrogen bonds. researchgate.net The ammonium cations then link these strands together via N-H···O interactions, creating a two-dimensional supramolecular layered structure. researchgate.net This demonstrates the powerful role of hydrogen bonds in dictating the solid-state assembly of succinate-based compounds.

The principles of host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule, are relevant to the components of this compound. nih.govfiveable.me For instance, the ammonium cation is a common guest for host molecules like crown ethers and cucurbiturils, where binding occurs through hydrogen bonding and ion-dipole interactions. nih.govfiveable.me

Furthermore, the succinate moiety can be part of larger structures that form inclusion complexes. For example, polyesters like poly(ethylene succinate) can form inclusion complexes with urea (B33335), acting as a host for the smaller molecule. researchgate.net While direct studies on this compound itself as a host or guest are not extensively detailed, the chemical nature of its constituent ions strongly suggests its potential to participate in host-guest interactions and the formation of inclusion complexes, for example with cyclodextrins which are known to form stable complexes with ammonium salt guests. rsc.orgambeed.commdpi.com The formation of such complexes is driven by non-covalent forces and can significantly alter the properties of the guest molecule. ambeed.com

Hydrogen Bonding Networks in Crystal Structures

Theoretical Studies of Metal-Succinate Complexes

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and stability of metal-succinate complexes. redalyc.orgwiley.comresearchgate.net

For the Ag(I)-succinate complex, [Ag₂(C₄H₄O₄)], DFT studies were employed to optimize the geometry to its minimum energy. redalyc.orgresearchgate.net These theoretical calculations confirmed the experimental suggestion that each carboxylate group of the succinate ligand coordinates to a silver atom in a bidentate fashion. redalyc.orgresearchgate.net The theoretically determined bond lengths between the oxygen atoms of the succinate and the silver atoms (O-Ag) were found to be in the range of 2.325 to 2.338 Å. redalyc.org

Theoretical studies have also been applied to understand Fe(II)-succinate interactions. In the context of Fe(II)- and 2-oxoglutarate-dependent hydroxylases, DFT calculations have been used to investigate the stability of different geometries of the iron center during the catalytic cycle. nih.gov These studies suggest that the succinate ligand can bind in either a bidentate or monodentate fashion, and the relative stability of these coordination modes is crucial for the reaction mechanism. nih.gov For instance, calculations on the enzyme TauD indicated that 6-coordinate and 5-coordinate geometries for the key ferryl intermediate, which differ in the binding of succinate, are of similar stability. nih.gov

A table summarizing theoretical data for a metal-succinate complex is provided below.

| Complex | Computational Method | Key Findings | Reference |

| [Ag₂(C₄H₄O₄)] | DFT | Bidentate coordination of carboxylate groups to Ag(I). Calculated O-Ag bond lengths: 2.325 - 2.338 Å. redalyc.org | redalyc.org |

| Fe(II)-succinate (in enzyme) | DFT | Bidentate and monodentate binding modes of succinate are of similar stability, influencing the reaction mechanism. nih.gov | nih.gov |

Applications in Catalytic Systems involving Coordination Compounds

While "this compound," also known as ammonium succinate, is not extensively documented as a primary catalyst in coordination chemistry, its constituent ions—the ammonium cation (NH₄⁺) and the succinate anion (C₄H₄O₄²⁻)—play significant roles in various catalytic systems involving coordination compounds. The succinate anion can act as a ligand to form catalytically active metal complexes, and the ammonium ion can serve as a reactant, a directing group, or a counterion that influences the catalytic process.

Research has demonstrated the importance of ammonium salts in transition-metal catalysis. They are often used as a source of ammonia (B1221849), which is a crucial reactant in many chemical transformations. ibs.re.kr For instance, palladium-catalyzed reactions have successfully utilized ammonium salts for the amination of aryl halides, providing a safer and more practical alternative to using gaseous ammonia. organic-chemistry.org In these systems, the ammonium salt delivers the amino group that is incorporated into the final product. The nature of the counterion in the ammonium salt can also affect the reaction's efficiency and selectivity.

Quaternary ammonium salts, which are related to the ammonium ion in this compound, have been shown to direct the regioselectivity in transition-metal-catalyzed reactions. nih.govacs.org For example, in iridium-catalyzed borylation of aromatic quaternary ammonium salts, an ion-pairing interaction between the ammonium group and the catalyst directs the borylation to the meta position. nih.govacs.org This demonstrates how the ammonium moiety can control the outcome of a catalytic transformation through noncovalent interactions with the coordination sphere of the metal catalyst. Furthermore, allyl ammonium salts are key components in palladium-catalyzed cascade reactions for synthesizing complex heterocyclic structures. nih.govnih.gov

The succinate anion, a dicarboxylate, is a versatile ligand in coordination chemistry. It can bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). koreascience.krresearchgate.net Some of these materials exhibit catalytic activity. For instance, Cadmium(II) MOFs constructed with succinate and bipyridyl ligands have shown heterogeneous catalytic activity in transesterification reactions. koreascience.kr The structure of the coordination polymer, dictated by the coordination mode of the succinate ligand, is crucial for its catalytic performance.

In the realm of biochemistry, the catalytic activity of the succinate molecule is well-established within the enzyme succinate dehydrogenase (Complex II). nih.govmdpi.comebi.ac.uk This enzyme, which contains a transition metal-sulfur cluster, catalyzes the oxidation of succinate to fumarate (B1241708) as part of the citric acid cycle and the electron transport chain. nih.govmdpi.comebi.ac.uk While this is a biological system, it underscores the inherent reactivity of the succinate molecule when coordinated to a metal center.

The synthesis of ammonium succinate itself can be achieved through catalytic hydrogenation. One method involves the hydrogenation of the di-ammonium salt of maleic acid in the presence of a palladium-nickel catalyst. google.com This process highlights a direct link between coordination catalysis and the production of this compound.

The following table summarizes examples of catalytic systems where ammonium and succinate ions are involved, showcasing the diversity of their roles.

| Catalytic System | Metal/Catalyst | Role of Ammonium/Succinate Ion | Research Finding |

| Amination of Aryl Halides | Palladium | Ammonium salt as an ammonia source. organic-chemistry.org | Provides a safer and more practical method for synthesizing primary arylamines compared to using gaseous ammonia. organic-chemistry.org |

| Meta-Selective C-H Borylation | Iridium | Quaternary ammonium salt directs regioselectivity. nih.govacs.org | Ion-pairing between the ammonium group and the catalyst controls the position of borylation on an aromatic ring. nih.govacs.org |

| Heterogeneous Catalysis | Cadmium(II) MOF | Succinate as a bridging ligand in a catalytically active MOF. koreascience.kr | The coordination of succinate ligands creates a framework capable of catalyzing transesterification reactions. koreascience.kr |

| Biological Oxidation | Succinate Dehydrogenase | Succinate as a substrate for a metalloenzyme. nih.govmdpi.comebi.ac.uk | The enzyme's active site, containing iron-sulfur clusters, facilitates the oxidation of succinate to fumarate. nih.govmdpi.comebi.ac.uk |

| Synthesis of Spiro-fused Heterocycles | Palladium | Allyl ammonium salts as reactants in a cascade reaction. nih.govnih.gov | The ammonium group is a key functional part of a reactant that enables a series of palladium-catalyzed transformations to build molecular complexity. nih.govnih.gov |

| Hydrogenation of Maleic Acid Di-ammonium Salt | Palladium-Nickel | Precursor to ammonium succinate. google.com | Catalytic hydrogenation of the ammonium salt of maleic acid yields ammonium succinate. google.com |

Biochemical Pathways and Cellular Mechanistic Investigations Non Human Clinical Focus

Role of Succinate (B1194679) Anion in Metabolic Cycles

Intermediacy in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, which occurs in the mitochondrial matrix, is a series of chemical reactions used to generate energy through the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins into carbon dioxide. mdpi.com Succinate is formed in the cycle from succinyl-CoA. researchgate.net Under normal physiological conditions, succinate is then oxidized to fumarate (B1241708). frontiersin.orgmdpi.com This continuous regeneration of intermediates is crucial for the cycle's function. mdpi.com The concentration of these intermediates, including succinate, remains relatively constant during normal function, but can change in response to the cell's energy and biosynthetic needs. mdpi.com In rodents, for instance, mitochondrial succinate concentrations are approximately 0.5 mM, while plasma concentrations are much lower, at 2–20 μM. frontiersin.org

Succinate Dehydrogenase (SDH) Activity and Regulation